3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Overview
Description
The compound “3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid” is a chemical substance. It is also known as "(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene" . It is typically a colorless to yellow liquid or semi-solid or solid .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.07 and a density of 0.99±0.1 g/cm3 (Predicted). It has a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a flash point of 225°F. Its vapor pressure is 0.00586mmHg at 25°C, and it has a refractive index of 1.49 .Scientific Research Applications
Application
Method
The compound is used in the presence of a palladium catalyst to form pinacol benzyl boronate .
Results
The result is the formation of pinacol benzyl boronate .
Application
Hydroboration of alkyl or aryl alkynes and alkenes
Method
The compound is used in the presence of transition metal catalysts .
Results
The result is the hydroboration of alkyl or aryl alkynes and alkenes .
Application
Method
The compound is used in the presence of a copper catalyst to form aryl boronates .
Results
The result is the formation of aryl boronates .
Application
Asymmetric hydroboration of 1,3-enynes
Method
The compound is used to form chiral allenyl boronates .
Results
Application
Method
The compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Results
The result is the formation of novel copolymers with unique optical and electrochemical properties .
Application
Preparation of potential JAK2 inhibitors
Method
The compound is used in the preparation of amino-pyrido-indol-carboxamides .
Results
The result is the formation of potential JAK2 inhibitors for myeloproliferative disorders therapy .
properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPXTVKFNUWYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674582 | |
Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid | |
CAS RN |
797755-11-4 | |
Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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